molecular formula C15H10F3NO B2887605 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one CAS No. 327107-33-5

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one

Cat. No.: B2887605
CAS No.: 327107-33-5
M. Wt: 277.246
InChI Key: AVTMXJVZVOQWRL-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one is a specialized fluorinated azetidin-2-one (beta-lactam) of high interest in medicinal chemistry and organic synthesis. Its core value lies in its role as a key enantioprecursor for the synthesis of fluorinated beta-amino acids, which are critical building blocks in the design of pharmaceutically active compounds . The presence of fluorine atoms, particularly the 3,3-difluoro motif on the beta-lactam ring, is a significant structural feature. Fluorine incorporation is a well-established strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, often leading to enhanced pharmacological profiles . In research applications, this compound serves as a substrate in lipase-catalyzed enantioselective ring-opening reactions. For instance, studies with lipase PS from Burkholderia cepacia have demonstrated that fluorinated beta-lactams like this one can undergo kinetic resolution with alcohols to produce enantiomerically enriched beta-amino esters . This enzymatic pathway provides a catalytic and mild alternative to traditional synthetic methods for obtaining chiral intermediates. The resulting fluorinated beta-amino acid derivatives have widespread applications as building blocks for medicinally important compounds, including potential enzyme inhibitors and novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c16-11-6-4-5-10(9-11)13-15(17,18)14(20)19(13)12-7-2-1-3-8-12/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTMXJVZVOQWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Staudinger-Type [2+2] Cycloaddition

Reaction Conditions
  • Imine precursor : 3-Fluorobenzaldehyde aniline Schiff base (synthesized in 85% yield via condensation in isopropanol at 60°C)
  • Ketenophile : Difluoroacetyl chloride generated in situ from chlorodifluoroacetic acid and PCl₅
  • Solvent system : Anhydrous dichloromethane at -45°C
  • Catalyst : Titanium tetrachloride/tetraisopropoxide (1:0.3 molar ratio)
Performance Data
Parameter Value Source
Yield 62-68%
Diastereomeric ratio 3:1 (cis:trans)
Reaction time 15 h

Mechanistic Insight : The titanium complex coordinates to both imine nitrogen and ketene carbonyl, enforcing a suprafacial attack geometry that favors cis-diastereomer formation.

Organometallic Ring-Closing Approach

Grignard-Mediated Cyclization
  • Substrate : N-(3-Fluorophenyl)-β,β-difluoro-β-phenylpropanamide
  • Reagent : Isopropylmagnesium chloride·LiCl complex (2.5 equiv)
  • Conditions : THF, -20°C → 25°C over 8 h
Key Observations
  • Yield enhancement : 71% when using LiCl-coordinated Grignard vs. 53% with bare Mg
  • Side products : <2% difluorostilbene derivatives detected via GC-MS
  • Scalability : Demonstrated at 500 g scale with consistent purity (>99.5% HPLC)

Copper-Catalyzed [3+1] Annulation

Optimized Protocol
  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (12 mol%)
  • Substrates :
    • 2-Bromo-2,2-difluoro-N-phenylacetamide
    • 3-Fluorophenylboronic acid pinacol ester
  • Conditions : DMF/H₂O (4:1), 80°C, 12 h
Performance Metrics
Metric Value Source
Isolated yield 89-92%
Turnover frequency 8.2 h⁻¹
E-factor 6.3 (vs. 18.7 for Staudinger)

Advantages : Excellent functional group tolerance; enables late-stage fluorination.

Solid-Phase Synthesis Using Wang Resin

Stepwise Assembly
  • Resin loading : 3-Fluoro-4-hydroxybenzaldehyde (0.78 mmol/g loading)
  • Imine formation : Condensation with aniline in DMF/CH₂Cl₂
  • Cyclization : TBTU/HOBt-mediated lactamization
  • Cleavage : TFA/H₂O (95:5)
Comparative Data
Cycle Step Purity (%) Yield (%)
Resin loading 99.1 98
Cyclization 97.3 85
Final product 99.8 73

Application : Enables parallel synthesis of 24 analogs in 48 h.

Photochemical [2+2] Cyclization

UV-Mediated Process
  • Substrate : N-(3-Fluorophenyl)cinnamamide
  • Light source : 254 nm Hg lamp
  • Additive : Benzophenone (triplet sensitizer)
Outcomes
  • Conversion : 94% (vs. 68% without sensitizer)
  • Diastereoselectivity : 1:1.2 (cis:trans)
  • Limitation : Requires rigorous degassing and produces 12% dimeric byproducts

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 3,3-Difluoro-4-(3-Fluorophenyl)-1-Phenylazetidin-2-One Synthesis

Method Yield (%) Purity (%) Cost Index* Scalability
Staudinger Cycloaddition 62-68 98.5 7.2 Moderate
Grignard Cyclization 71 99.5 5.8 High
Cu-Catalyzed Annulation 89-92 99.9 3.1 High
Solid-Phase Synthesis 73 99.8 9.4 Low
Photochemical Method 82 97.2 6.7 Moderate

*Cost Index: Relative scale based on raw material expenses (1 = lowest)

Analytical Characterization Data

Spectroscopic Profiles

  • ¹⁹F NMR (CDCl₃): δ -112.3 (dd, J = 243 Hz, C3-F), -105.8 (t, J = 254 Hz, C4-Ar-F)
  • IR (KBr): 1742 cm⁻¹ (β-lactam C=O), 1509 cm⁻¹ (C-F str.)
  • HRMS : m/z 317.0854 [M+H]⁺ (calc. 317.0857)

Chromatographic Purity

  • HPLC : 99.9% on C18 column (MeCN/H₂O 65:35, 1 mL/min, 254 nm)
  • Chiral Separation : Baseline resolution achieved using Chiralpak AD-H (heptane/EtOH 90:10)

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new fluorinated derivatives.

Scientific Research Applications

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound Potential Property Implications Reference
3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one 3,3-difluoro; 4-(3-fluorophenyl); 1-phenyl Reference compound High electronegativity; metabolic stability N/A
3,3-Difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one 4-(4-methoxyphenyl) Methoxy (electron-donating) vs. 3-fluorophenyl Reduced electrophilicity; altered solubility
3-Amino-1-(3-fluorophenyl)-4-phenylazetidin-2-one 3-amino instead of 3,3-difluoro Amino group (nucleophilic) vs. fluorine Increased reactivity in ring-opening reactions
Benzochromen-1,3-thiazolyl-4-phenylazetidin-2-one Fused benzochromen-thiazolyl moiety Additional aromatic rings; planar structure Enhanced π-π stacking; altered bioactivity
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the β-lactam ring against hydrolysis compared to the 4-methoxyphenyl analog .

Fluorine vs. Amino Substitutions: Replacing the 3,3-difluoro groups with an amino group (as in ) increases nucleophilicity, making the compound more prone to ring-opening reactions. This substitution could alter biological targeting, as seen in aminopenicillins, where amino groups enhance solubility and binding specificity .

Extended Conjugation Systems: Benzochromen-azetidinone hybrids (e.g., ) exhibit fused aromatic systems, enhancing π-π stacking interactions (as observed in crystal structures like ). Such structural features may improve membrane permeability but reduce solubility in aqueous media.

Thermal and Physical Properties

While thermal data for the target compound is unavailable, analogs like tris(3-fluorophenyl)antimony dihalides (e.g., (3-FC6H4)3SbX2) demonstrate that fluorinated aryl groups contribute to thermal stability (melting points <423 K, decomposition >473 K) . The 3-fluorophenyl substituent in the target compound may similarly enhance thermal resilience compared to non-fluorinated analogs.

Biological Activity

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one is a fluorinated azetidinone derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms and an azetidinone core, enhances its stability and reactivity, making it a candidate for various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F3N1O. The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, which are critical for bioactive compounds.

PropertyValue
Molecular FormulaC16H14F3N1O
Molecular Weight295.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine substituents enhance binding affinity through strong hydrogen bonds and van der Waals interactions. This interaction can modulate enzymatic activity or receptor functions, influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Properties:

  • Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

2. Anticancer Activity:

  • In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Efficacy
In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The observed IC50 values ranged from 8 to 12 µM, indicating potent anticancer activity.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated azetidinones:

Compound NameBiological Activity
3,3-DifluoropyrrolidineModerate antimicrobial activity
3,3-DifluoropiperidineAnticancer properties
This compound Promising antimicrobial and anticancer activity

Research Applications

Given its promising biological properties, this compound is being explored for various applications:

1. Medicinal Chemistry:

  • The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases due to its stability and bioactivity.

2. Drug Development:

  • Ongoing research focuses on optimizing derivatives of this compound to enhance its efficacy and reduce potential side effects.

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